Home > Products > Screening Compounds P31971 > Chloroprothixene sulfoxide
Chloroprothixene sulfoxide - 16260-06-3

Chloroprothixene sulfoxide

Catalog Number: EVT-13576438
CAS Number: 16260-06-3
Molecular Formula: C18H18ClNOS
Molecular Weight: 331.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chloroprothixene sulfoxide is a sulfoxide derivative of chlorprothixene, which is classified as a typical antipsychotic agent belonging to the thioxanthene class. This compound is primarily utilized in the treatment of various psychiatric disorders, particularly schizophrenia. Chloroprothixene itself is known for its ability to block multiple neurotransmitter receptors, including dopamine and serotonin receptors, which contributes to its therapeutic effects. The sulfoxide metabolite is excreted in urine and feces, indicating its role in the metabolic pathway of chlorprothixene .

Source and Classification

Chloroprothixene sulfoxide is derived from chlorprothixene, which has been widely studied for its pharmacological properties. It falls under the category of small molecules and is recognized for its antipsychotic activity. The compound's chemical identifiers include a CAS number of 113-59-7 for chlorprothixene and a unique identifier for its sulfoxide form .

Synthesis Analysis

Methods and Technical Details

The synthesis of chloroprothixene sulfoxide typically involves the oxidation of chlorprothixene. Common oxidizing agents used in this process include hydrogen peroxide or other peroxides, which facilitate the conversion of the thioether group in chlorprothixene to the sulfoxide functional group. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the sulfoxide product.

  1. Oxidation Reaction:
    • Reagents: Chlorprothixene, hydrogen peroxide.
    • Conditions: Mild acidic or neutral pH, controlled temperature.
    • Outcome: Formation of chloroprothixene sulfoxide.
  2. Purification:
    • Techniques such as recrystallization or chromatography may be employed to isolate and purify the sulfoxide derivative from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure and Data

Chloroprothixene sulfoxide has a molecular formula of C18H18ClNOSC_{18}H_{18}ClNOS. Its structure features a thioxanthene core with a sulfoxide group attached, which alters its electronic properties compared to its parent compound.

  • Molecular Weight: 315.86 g/mol
  • Chemical Structure: The presence of sulfur in the sulfoxide group introduces unique steric and electronic characteristics that can affect the compound's reactivity and biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Chloroprothixene sulfoxide can participate in various chemical reactions typical for sulfoxides:

  1. Nucleophilic Attack: The sulfur atom in the sulfoxide can undergo nucleophilic substitution reactions.
  2. Reduction Reactions: Chloroprothixene sulfoxide can be reduced to form chlorprothixene or other derivatives under specific conditions.
  3. Reactivity with Electrophiles: The electron-rich sulfur atom may react with electrophiles, leading to further functionalization.

These reactions are essential for understanding the compound's behavior in biological systems and potential modifications for therapeutic applications.

Mechanism of Action

Process and Data

Chloroprothixene acts primarily as an antagonist at dopamine D1, D2, and D3 receptors, which are crucial in modulating dopaminergic pathways associated with mood and behavior. The mechanism involves:

  • Dopamine Receptor Blockade: By inhibiting these receptors, chloroprothixene reduces dopaminergic overactivity often linked to psychotic symptoms.
  • Serotonin Receptor Interaction: It also blocks serotonin receptors (5-HT2), contributing to its antipsychotic effects.
  • Impact on Neurotransmitter Release: The drug depresses the release of hypothalamic hormones, affecting various physiological functions including metabolism and wakefulness .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant data include:

  • LogP (Partition Coefficient): Approximately 5.2, indicating lipophilicity which affects bioavailability.
  • Polarity: Low topological polar surface area (28.5 Ų), suggesting limited polarity .
Applications

Scientific Uses

Chloroprothixene sulfoxide is primarily researched for its potential therapeutic applications in treating psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further studies into:

  • Antipsychotic Treatments: Particularly in cases where traditional therapies are ineffective or produce adverse effects.
  • Investigational Studies: Ongoing research into its efficacy against various neurological conditions beyond schizophrenia.

Additionally, studies have indicated potential roles in cancer therapy due to its interactions with cellular pathways involved in tumor growth regulation .

Synthesis and Metabolic Pathways of Chlorprothixene Sulfoxide

Biotransformation Mechanisms of Chlorprothixene to Its Sulfoxide Metabolite

Chlorprothixene sulfoxide is the principal oxidative metabolite formed from the biotransformation of the antipsychotic agent chlorprothixene, a thioxanthene derivative. This metabolic conversion occurs via sulfoxidation at the sulfur atom within the thioxanthene ring system, introducing a single oxygen atom to form a chiral center. The reaction proceeds through an electrophilic oxidation mechanism mediated primarily by hepatic cytochrome P450 (CYP450) enzymes, though flavin-containing monooxygenases (FMOs) may also contribute under specific physiological conditions [1] [4].

The sulfoxidation process demonstrates high chemoselectivity, preferentially targeting the sulfur moiety over alternative oxidative pathways like N-dealkylation or ring hydroxylation under typical metabolic conditions. This selectivity results in chlorprothixene sulfoxide being the predominant circulating metabolite in humans, as confirmed by high-performance liquid chromatography (HPLC) studies quantifying plasma concentrations. These analytical methods reveal that the sulfoxide metabolite achieves plasma concentrations exceeding those of the parent compound within hours post-administration, constituting up to 60-70% of the total metabolic yield in humans [2] [6]. Despite its structural prominence, pharmacological assessments indicate the sulfoxide metabolite possesses significantly reduced neuroleptic activity compared to chlorprothixene, though it may exhibit mild anticholinergic properties [3] [5].

Table 1: Metabolic Profile of Chlorprothixene Sulfoxidation

ParameterFindingsAnalytical Method
Primary Metabolic ReactionSulfoxidation at thioxanthene sulfur atomRadiolabeled tracing
Plasma Concentration Ratio*Sulfoxide : Parent Compound ≈ 1.5 - 2.1 : 1HPLC-UV/Amperometric
Relative Pharmacological Activity<30% of parent compound's neuroleptic potencyReceptor binding assays
Chiral CharacteristicsStereoisomeric ratio (R:S) approximates 55:45 in humansChiral chromatography

*Measured at T~max~ of sulfoxide metabolite (4-6 hours post-dose)

Enzymatic Pathways Involved in Sulfoxidation: Role of CYP450 Isoforms

The sulfoxidation of chlorprothixene is predominantly catalyzed by the cytochrome P450 (CYP450) superfamily, with multiple isoforms contributing to varying degrees based on their expression levels and catalytic efficiency. Heterologous expression systems containing individual human CYP isoforms demonstrate that CYP3A4 exhibits the highest intrinsic clearance (V~max~/K~m~) for chlorprothixene sulfoxidation, followed sequentially by CYP2A6 and CYP2C9. Notably, CYP2E1 and CYP1A2 display intermediate activity, while CYP2D6 contributes minimally to this metabolic pathway [1] [4] [9].

The catalytic efficiency of CYP3A4 is critically dependent on the redox partner environment. Studies using lymphoblastoid expression systems reveal a paradoxical phenomenon: CYP3A4 co-expressed with NADPH-cytochrome P450 reductase exhibits substantially higher sulfoxidation activity compared to systems containing supplemental reductase. This suggests complex allosteric regulation of CYP3A4's catalytic function, where reductase abundance modulates substrate binding and turnover [1]. Correlative analyses using human liver microsomes (n=13) confirm strong positive correlations between chlorprothixene sulfoxidation and established metabolic probes:

  • Coumarin 7-hydroxylation (CYP2A6 marker; r=0.88)
  • Testosterone 6β-hydroxylation (CYP3A4 marker; r=0.90)
  • Chlorzoxazone 6-hydroxylation (CYP2E1 marker; r=0.07–0.44 depending on inhibition conditions) [1]

Chemical inhibition studies further delineate isoform contributions. Co-incubation with diethyldithiocarbamate (DDTC), a mechanism-based inhibitor of CYP2E1, enhances the correlation between chlorzoxazone metabolism and sulfoxidation from r=0.09 to r=0.50. Similarly, coumarin-mediated inhibition of CYP2A6 increases the CYP2E1 correlation coefficient to r=0.44. Immunoinhibition experiments using polyclonal antibodies against CYP2E1 achieve approximately 30% suppression of sulfoxidation activity, while anti-CYP3A antibodies completely inhibit activity in recombinant systems but only partially (40-60%) in human liver microsomes, indicating metabolic redundancy [1] [4]. Genetic polymorphisms in CYP3A4, CYP2A6, and CYP2E1 genes introduce substantial interindividual variability in sulfoxide formation rates, contributing to unpredictable pharmacokinetics in diverse patient populations [4] [9].

Table 2: CYP450 Isoform Contributions to Chlorprothixene Sulfoxidation

CYP IsoformTurnover Rate (min⁻¹)Inhibition SensitivityGenetic Polymorphism Impact
CYP3A48.7 ± 1.2Ketoconazole (complete)Moderate (CYP3A41B/22)
CYP2A64.2 ± 0.8Coumarin (70-80%)High (CYP2A62/4/*9)
CYP2C94.0 ± 0.7Sulfaphenazole (negligible)Moderate (CYP2C92/3)
CYP2E13.1 ± 0.5Diethyldithiocarbamate (40-50%)Low
CYP2D61.3 ± 0.3Quinidine (negligible)High (CYP2D64/10)

Comparative Analysis of Sulfoxide Metabolite Formation Across Species

Significant interspecies differences exist in the efficiency and enzymatic mechanisms governing chlorprothixene sulfoxidation. Rat models exhibit broader isoform participation than humans, with inducible CYP1A1/2, CYP2B1/2, and CYP3A1/2 collectively contributing to sulfoxide formation. Induction studies using β-naphthoflavone (CYP1A inducer) and phenobarbital (CYP2B/3A inducer) demonstrate 2.5-fold and 3.1-fold increases in sulfoxidation activity, respectively, confirming the involvement of these isoforms in rodents [1] [4].

In contrast, human metabolism relies predominantly on the non-inducible CYP3A4 and constitutively expressed CYP2A6. Microsomal kinetic analyses reveal distinct metabolic parameters across species:

Table 3: Species Comparison of Chlorprothixene Sulfoxidation Kinetics

SpeciesVₘₐₓ (pmol/min/mg)Kₘ (μM)Major Contributing Isoforms
Human348 ± 4278 ± 11CYP3A4, CYP2A6, CYP2E1
Rat (untreated)185 ± 29112 ± 18CYP2B1/2, CYP3A1/2
Rat (β-NF treated)463 ± 5795 ± 14CYP1A1/2
Rat (PB treated)573 ± 6288 ± 12CYP2B1/2, CYP3A1/2

β-NF = β-naphthoflavone; PB = phenobarbital

The intrinsic clearance (V~max~/K~m~) in humans exceeds that in untreated rats by approximately 1.8-fold, indicating superior catalytic efficiency in human enzymes. However, induced rat models surpass human clearance values by up to 1.6-fold, demonstrating the inducibility of alternative pathways in rodents that are pharmacologically irrelevant in humans. These interspecies variations necessitate cautious extrapolation of preclinical metabolic data to human therapeutic contexts [1] [4].

Beyond enzymatic differences, quantitative disparities in sulfoxide accumulation exist. Humans exhibit substantially higher plasma ratios of chlorprothixene sulfoxide to parent compound (1.5-2.1:1) compared to rats (0.6-0.8:1), reflecting both metabolic and elimination differences. The stereochemical outcome also varies across species, with humans producing a near-racemic mixture (55:45 R:S ratio), while rodents demonstrate moderate enantioselectivity toward the (R)-sulfoxide (≈70:30 R:S) [1] [2]. These differences stem from distinct active site architectures in the responsible enzymes and divergent cofactor regeneration systems. Such interspecies variations complicate toxicological risk assessments and highlight the limitations of animal models in predicting human metabolic outcomes for thioxanthene derivatives.

Properties

CAS Number

16260-06-3

Product Name

Chloroprothixene sulfoxide

IUPAC Name

(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

InChI

InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-

InChI Key

FIRHWYHHSBEFJB-AUWJEWJLSA-N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.